molecular formula C6H5FN4 B568001 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245644-74-9

8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B568001
CAS No.: 1245644-74-9
M. Wt: 152.132
InChI Key: OKZKUMNBFJSQTA-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have attracted the interest of researchers . This scaffold is present in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of similar compounds, such as ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives, has been reported . These compounds were synthesized and screened for their anti-inflammatory activity .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, has been reported . The empirical formula is C6H5BrN4, and the molecular weight is 213.03 .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported . For example, derivatives of the new ring system benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone and its cycloalkane and cycloalkene condensed analogues have been conveniently synthesized through a three-step reaction sequence .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been reported . The compound is a solid, and its SMILES string is Nc1nc2c(Br)cccn2n1 .

Scientific Research Applications

Antibacterial Activity and Potential in Drug Development
1,2,4-Triazoles, including compounds similar to 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, have been extensively studied for their antibacterial activity. Research indicates that triazole-containing hybrids, due to their structural similarity with bioisosteres like amides, esters, and carboxylic acids, show promising antibacterial activity against pathogens such as Staphylococcus aureus. These compounds act as potent inhibitors of critical bacterial enzymes and proteins, suggesting their potential in developing new antibacterial agents (Li & Zhang, 2021).

Diverse Industrial and Medical Applications
The versatility of 1,2,4-triazole derivatives extends beyond pharmaceuticals to include applications in agriculture, dyes, high-energy materials, and as anti-corrosion additives. Their use in producing analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids demonstrates the wide-ranging industrial and scientific interest in these compounds. This review underscores the importance of 3- and 4-amino-1,2,4-triazoles as fundamental materials for fine organic synthesis, highlighting their role in creating various agricultural and medical products (Nazarov et al., 2021).

Environmental Remediation
Amine-functionalized sorbents, which can be derived from triazole compounds, offer a novel approach to environmental remediation, particularly in removing persistent pollutants like PFAS from water sources. The effectiveness of these sorbents in targeting low-concentration contaminants underscores the potential of triazole derivatives in environmental science and engineering (Ateia et al., 2019).

Advanced Synthesis and Pharmaceutical Research
The patent review of triazole derivatives between 2008 and 2011 highlights their significance in pharmaceutical research. These compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The continuous interest in developing new synthesis methods and evaluating potential uses for triazole derivatives in medicine indicates their critical role in drug discovery and development (Ferreira et al., 2013).

Future Directions

The future directions of research on similar compounds could include further exploration of their biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . Additionally, these compounds could be further studied for their interactions with various metals and their effects in biological systems .

Properties

IUPAC Name

8-fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZKUMNBFJSQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)N)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601251094
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-74-9
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245644-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601251094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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